molecular formula C13H21N3O2 B2475215 Tert-butyl N-[4-(sec-butyl)pyrimidin-5-YL]carbamate CAS No. 1820649-64-6

Tert-butyl N-[4-(sec-butyl)pyrimidin-5-YL]carbamate

Cat. No.: B2475215
CAS No.: 1820649-64-6
M. Wt: 251.33
InChI Key: LLWCEIJADTYREV-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-(sec-butyl)pyrimidin-5-yl]carbamate is a chemical compound with the molecular formula C13H21N3O2 and a molecular weight of 251.33 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

Tert-butyl N-[4-(sec-butyl)pyrimidin-5-yl]carbamate has a wide range of applications in scientific research:

Preparation Methods

The synthesis of Tert-butyl N-[4-(sec-butyl)pyrimidin-5-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(sec-butyl)pyrimidine-5-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl N-[4-(sec-butyl)pyrimidin-5-yl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Tert-butyl N-[4-(sec-butyl)pyrimidin-5-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl N-[4-(sec-butyl)pyrimidin-5-yl]carbamate can be compared with similar compounds such as:

  • Tert-butyl N-[4-(methyl)pyrimidin-5-yl]carbamate
  • Tert-butyl N-[4-(ethyl)pyrimidin-5-yl]carbamate
  • Tert-butyl N-[4-(propyl)pyrimidin-5-yl]carbamate

These compounds share similar structural features but differ in the substituents attached to the pyrimidine ring. The uniqueness of this compound lies in its specific sec-butyl group, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl N-(4-butan-2-ylpyrimidin-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-6-9(2)11-10(7-14-8-15-11)16-12(17)18-13(3,4)5/h7-9H,6H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWCEIJADTYREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NC=NC=C1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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